molecular formula C8H14O2 B14898398 5-Oxaspiro[3.5]nonan-9-ol

5-Oxaspiro[3.5]nonan-9-ol

Cat. No.: B14898398
M. Wt: 142.20 g/mol
InChI Key: WOPHJCLVVXBPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[3.5]nonan-9-ol is a spirocyclic chemical compound of significant interest in advanced organic synthesis and drug discovery efforts. It features a unique structure comprising a tetrahydrofuran (oxetane) ring and a cyclohexane ring connected through a spirocyclic carbon center, presenting a three-dimensional scaffold that is highly valuable for exploring novel chemical space in medicinal chemistry . The spirocyclic oxetane moiety is recognized in modern drug design as a polar functionality that can influence a molecule's physicochemical properties, such as improving solubility and metabolic stability, while serving as a versatile synthetic handle for further derivatization . The specific hydroxyl group at the 9-position makes this compound a versatile synthetic intermediate, suitable for further functionalization into novel molecular entities. Researchers utilize such spirocyclic scaffolds in the design and synthesis of compounds for various biological targets. For instance, structurally related spirocyclic oxetanes have been investigated as fused ring systems in the development of benzimidazole derivatives for targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) . This compound is provided exclusively for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-9-ol

InChI

InChI=1S/C8H14O2/c9-7-3-1-6-10-8(7)4-2-5-8/h7,9H,1-6H2

InChI Key

WOPHJCLVVXBPRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CCC2)OC1)O

Origin of Product

United States

Synthetic Methodologies for 5 Oxaspiro 3.5 Nonan 9 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.com For 5-Oxaspiro[3.5]nonan-9-ol, the key strategic disconnections involve breaking the bonds forming the spirocyclic system.

A primary disconnection strategy would be to break the spirocyclic C-C bond, leading to a cyclohexanone (B45756) derivative with a side chain that can be cyclized to form the oxetane (B1205548) ring. Another approach involves disconnecting the C-O bond of the tetrahydropyran (B127337) ring first, suggesting a precursor with a spiro[3.5]nonane skeleton that can be functionalized to introduce the oxygen atom. The choice of disconnection is often guided by the availability of starting materials and the efficiency of the subsequent bond-forming reactions. researchgate.net

Formation of the Spiro[3.5]nonane Core Structure

The construction of the spiro[3.5]nonane framework is a critical step in the synthesis of the target molecule. Several methods can be employed to create this spirocyclic system, which consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring.

Construction of the Cyclobutane Ring in Spiro[3.5]nonanes

The formation of the cyclobutane ring in a spirocyclic system can be achieved through various cycloaddition and ring-closing reactions. nih.gov A common method is the [2+2] cycloaddition of an exocyclic alkene with a ketene (B1206846) or another alkene. niscpr.res.in For instance, the reaction of a methylenecyclohexane (B74748) derivative with a suitable ketene equivalent can directly generate the spiro[3.5]nonane skeleton.

Another strategy involves the intramolecular cyclization of a 1,4-dihaloalkane derivative of cyclohexane. wikipedia.org This method relies on the formation of a new carbon-carbon bond to close the four-membered ring.

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions offer alternative pathways to the spiro[3.5]nonane core. wikipedia.org A ring expansion could involve a cyclopropylmethyl-to-cyclobutyl rearrangement, where a suitably substituted cyclopropane (B1198618) attached to a cyclohexane ring expands to form the desired cyclobutane. nih.gov Conversely, a ring contraction of a larger spirocyclic system, such as a spiro[4.5]decane derivative, could also be envisioned, although this is generally a less common approach. wikipedia.orgnih.gov

Pinacol-like Rearrangements for Spiro[3.5]nonane Formation.nih.gov

Pinacol and semi-pinacol rearrangements are powerful tools for constructing carbon skeletons, including spirocycles. wikipedia.orgmasterorganicchemistry.combyjus.com A pinacol-type rearrangement of a 1,2-diol situated on a bicyclic precursor can lead to a ring expansion and the formation of a spiro center. masterorganicchemistry.com For example, the acid-catalyzed rearrangement of a 1-(1-hydroxycyclobutyl)cyclohexan-1,2-diol could potentially yield a spiro[3.5]nonan-one derivative. wikipedia.org The regioselectivity of the rearrangement is a key consideration in this approach. wikipedia.org

Introduction and Functionalization of the Tetrahydropyran Ring (Oxane)

Once the spiro[3.5]nonane core is established, the next phase of the synthesis involves the formation and functionalization of the tetrahydropyran (oxane) ring.

Cyclization Reactions for Oxane Ring Formation

The formation of the tetrahydropyran ring in this compound typically involves an intramolecular cyclization. organic-chemistry.org One common strategy is the intramolecular Williamson ether synthesis, where a precursor containing both a hydroxyl group and a suitable leaving group on the spiro[3.5]nonane framework is treated with a base to induce cyclization.

Alternatively, an intramolecular hydroalkoxylation of an unsaturated alcohol can be employed. This involves the addition of a hydroxyl group across a double bond within the same molecule, often catalyzed by a transition metal complex. For the synthesis of this compound, a precursor such as a spiro[3.5]nonene with a strategically placed hydroxyl group could undergo acid-catalyzed cyclization to form the desired oxane ring.

The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can also be adapted to form tetrahydropyran rings. organic-chemistry.org In the context of this compound, a spirocyclic homoallylic alcohol could be reacted with a suitable aldehyde to construct the oxane ring system. organic-chemistry.org

Strategies for Incorporating the Oxygen Atom

The formation of the oxetane ring in the 5-oxaspiro[3.5]nonane framework is a critical step in its synthesis. Various methods have been developed for the incorporation of the oxygen atom, primarily revolving around intramolecular cyclization and photochemical cycloadditions.

One of the most common approaches is the intramolecular Williamson ether synthesis . This method typically involves a 1,3-halohydrin or a related substrate with a suitably positioned alcohol and a leaving group. The cyclization is promoted by a base, leading to the formation of the four-membered oxetane ring. The efficiency of this reaction is often dependent on the conformational pre-organization of the substrate, which facilitates the intramolecular S_N2 reaction.

Another powerful strategy is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. mdpi.comnih.govyoutube.com This reaction directly yields an oxetane ring. In the context of synthesizing this compound, this could involve the irradiation of a cyclohexanone derivative with an appropriate alkene. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the electronic properties of the reactants and the stability of the intermediate diradicals. youtube.com While a versatile method, it can sometimes be limited by the formation of side products and the need for specialized photochemical equipment. nih.gov

More recent advancements have focused on the direct C-H functionalization of alcohols to form oxetanes. nih.gov These methods, often employing photoredox catalysis, can convert readily available alcohols into the desired strained heterocycles under mild conditions, offering a more streamlined synthetic route. nih.gov

Stereoselective Approaches to this compound

Achieving stereocontrol in the synthesis of this compound is of paramount importance, as the biological activity and physical properties of spirocyclic compounds are often dictated by their stereochemistry. Both diastereoselective and enantioselective strategies have been explored for the synthesis of related oxaspirocycles.

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within the molecule. In the case of this compound, this would involve controlling the orientation of the hydroxyl group relative to the spirocyclic core.

One approach to achieving diastereoselectivity is through substrate control, where the existing stereochemistry in the starting material directs the formation of new stereocenters. For instance, the cyclization of a chiral, non-racemic precursor can lead to the formation of a specific diastereomer. The synthesis of a related spiroether, 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one, from vanillin (B372448) demonstrated high diastereoselectivity (>99% de) through an oxidation-induced spirocyclization. rsc.orgnih.gov This highlights how the inherent conformational preferences of a substrate can lead to a highly selective transformation.

Furthermore, the choice of reagents and reaction conditions can significantly influence the diastereomeric outcome. For example, in the synthesis of oxabicyclo[3.3.1]nonenes, the use of an Fe(III) aggregate catalyst was shown to promote a diastereoselective reaction between aldehydes and α-pinene. This type of catalyst-controlled diastereoselection could be applicable to the synthesis of oxaspiro[3.5]nonane systems.

Enantioselective Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is crucial for applications where a specific enantiomer is biologically active.

Kinetic resolution is a powerful technique for separating enantiomers by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of spirocycle synthesis, a kinetic spirocyclization can be employed where a racemic starting material is converted to an enantioenriched product and unreacted starting material.

A notable example is the Ti(Oi-Pr)4-mediated kinetic spiroketalization of glycal epoxides. acs.org This method achieves stereocontrol through metal chelation, which directs the intramolecular cyclization to proceed with a specific stereochemical outcome, overriding the inherent thermodynamic and kinetic preferences of the system. acs.org This strategy provides a route to stereochemically diverse spiroketals under kinetic control. acs.org The application of such a Lewis acid-mediated kinetic cyclization could be a viable approach for the enantioselective synthesis of this compound.

In contrast to kinetic control, which is governed by the relative rates of reaction, thermodynamic control relies on the relative stabilities of the products. thecatalyst.org In spiroketalization reactions, the formation of the thermodynamically most stable diastereomer is often favored, particularly under equilibrating conditions. acs.org The stereochemical outcome is influenced by factors such as the anomeric effect and the minimization of steric interactions.

However, strategies have also been developed to access the "contra-thermodynamic" spiroacetals, which are less stable but may be the desired products. acs.org These methods often involve reductive cyclization strategies that proceed with retention of configuration, allowing for the synthesis of spiroacetals that would not be accessible under thermodynamic control. acs.org Understanding the principles of both kinetic and thermodynamic control is therefore essential for the rational design of a synthesis for a specific stereoisomer of this compound.

Chiral Auxiliary and Chiral Ligand-Controlled Reactions

The use of chiral auxiliaries and chiral ligands in asymmetric catalysis represents a cornerstone of modern enantioselective synthesis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. While no specific examples for the synthesis of this compound using chiral auxiliaries were found, this remains a viable general strategy.

Chiral ligands , when coordinated to a metal center, can create a chiral environment that induces enantioselectivity in a catalytic reaction. The development of chiral oxa-spirocyclic ligands, such as O-SPINOL, has been reported for iridium-catalyzed asymmetric hydrogenations, achieving excellent yields and enantioselectivities. dicp.ac.cnnih.gov Furthermore, palladium-catalyzed asymmetric [3+2] spiroannulation reactions using chiral ligands have been shown to be effective in the divergent synthesis of chiral spiro-furanindoline derivatives. nih.gov These examples underscore the potential of using chiral ligand-metal complexes to control the enantioselectivity in the formation of the 5-oxaspiro[3.5]nonane core.

Catalytic Innovations in this compound Synthesis

Recent advancements in catalysis have revolutionized the approaches to spirocyclic frameworks. These innovations include organocatalysis, transition metal-catalyzed reactions, and photoredox catalysis, each offering distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

Organocatalysis in Spiro Compound Construction

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including spiro compounds. nih.govresearchgate.net This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. Cascade reactions, where multiple bond-forming events occur in a single pot, are a hallmark of organocatalysis and are particularly well-suited for the rapid construction of spirocyclic systems. rsc.org

For instance, a cascade Michael-Michael-aldol reaction has been reported for the synthesis of spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. rsc.org This methodology has been successfully applied to various heterocyclic systems, including oxindoles, benzofuranones, and pyrazolones. rsc.org Another example involves an aminocatalytic oxa-Michael-Michael cascade reaction between o-hydroxy cinnamaldehyde (B126680) and a 3-methylenindolin-2-one derivative, which yielded a spirooxindole derivative. mdpi.com Furthermore, quinine (B1679958) has been used as a catalyst in the reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to generate unique spiro-bridged heterocyclic compounds. acs.org

The synergistic combination of organocatalysis and transition metal catalysis has also proven to be a highly effective strategy for the enantioselective synthesis of spiro heterocyclic compounds. nih.govresearchgate.net This dual catalytic approach often employs chiral aminocatalysis or N-heterocyclic carbene (NHC) catalysis in conjunction with a transition metal catalyst. nih.govresearchgate.net Non-covalent organocatalysis, utilizing chiral phosphoric acids, thioureas, and squaramide derivatives, has also been widely combined with transition metal catalysis to produce enantiomerically enriched spiro compounds. nih.govresearchgate.net

Table 1: Examples of Organocatalytic Synthesis of Spiro Compounds

Catalyst Substrates Reaction Type Product Yield Stereoselectivity Reference
Amine Oxindoles, Benzofuranones, Pyrazolones, Azlactones Michael-Michael-aldol cascade Spirooxindole derivatives Good High diastereo- and enantioselectivity rsc.org
Amine o-hydroxy cinnamaldehyde, 3-methylenindolin-2-one Oxa-Michael-Michael cascade Spirooxindole derivative 16% Not specified mdpi.com

Transition Metal-Catalyzed Cyclizations and Couplings

Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of spirocycles. nih.govrsc.org These methods often involve mild reaction conditions and exhibit broad functional group compatibility. nih.gov Palladium, nickel, gold, rhodium, and indium are among the transition metals that have been successfully employed in the synthesis of spiroketals and other spirocyclic compounds. nih.govresearchgate.netresearchgate.net

Palladium-catalyzed reactions are particularly prevalent in the synthesis of spirooxindoles. nih.gov For example, the decarboxylative cyclization of allyl esters of γ-methylidene-δ-valerolactones with N-methyl isatin, catalyzed by a palladium complex, generates spirooxindoles. nih.gov Nickel catalysis has also been utilized for the synthesis of spirooxindoles, offering a more cost-effective alternative to precious metals like platinum and rhodium. nih.gov

Gold-catalyzed domino reactions of alkynyl alcohols and p-quinone methides have been developed for the synthesis of polycyclic fused- and spiro-ketals. researchgate.net Rhodium catalysis has been employed in the asymmetric synthesis of 2,2'-spirobichromans from diarylideneacetones and organoboronic acids. researchgate.net Furthermore, indium(III) catalysis has been shown to effect the double intramolecular hydroalkoxylation of o-(hydroxyalkynyl)benzyl alcohols to produce benzannulated spiroketals under mild conditions. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Spiro Compounds

Catalyst Substrates Reaction Type Product Yield Reference
Pd(0) Allyl ester of γ-methylidene-δ-valerolactone, N-methyl isatin Decarboxylative cyclization Spirooxindole Not specified nih.gov
Au(I) Alkynyl alcohol, p-quinone methide Domino reaction Polycyclic fused- and spiro-ketals Good researchgate.net
Rh(I) Diarylideneacetone, organoboronic acid Asymmetric conjugate addition/cyclization 2,2'-Spirobichroman Not specified researchgate.net

Photoredox and Related Radical-Mediated Cyclizations

Photoredox catalysis has emerged as a powerful and sustainable tool for the construction of complex molecular architectures, including spirocycles. acs.orgacs.orgnih.gov This methodology utilizes visible light to initiate radical cascade reactions under mild conditions. acs.orgacs.org

A notable example is the synthesis of benzannulated 6,5-spiroketal glycosides through a visible-light-induced radical cascade reaction. acs.orgacs.orgnih.gov This method employs O-arylacetylene glycosides and aryl ketone acids as starting materials and an iridium-based photocatalyst to achieve yields of up to 92%. acs.orgacs.org The proposed mechanism involves a 1,5-hydrogen atom transfer (HAT) followed by a 5-exo-trig radical cyclization. acs.org This strategy has been shown to be compatible with a variety of substituents on both the glycoside and the ketoacid components. acs.org

The construction of oxaspiro-phthalides has also been achieved using an alkynyl-Prins cyclization, which proceeds through a radical mechanism. researchgate.net This approach demonstrates broad substrate scope with respect to both carbonyl compounds and 2-(alkynol)benzoates, affording the desired products in yields ranging from 43% to 98%. researchgate.net

Functional Group Manipulation for Hydroxyl Introduction

The synthesis of this compound necessitates the introduction of a hydroxyl group at the C9 position. This is typically achieved through the reduction of a corresponding ketone or ester, or via a direct hydroxylation reaction.

Reductions of Ketones and Esters

The reduction of a carbonyl group is a fundamental transformation in organic synthesis and the most common method for preparing alcohols. libretexts.org In the context of this compound synthesis, the precursor would likely be 5-oxaspiro[3.5]nonan-9-one. nih.gov

A variety of reducing agents can be employed for the reduction of ketones to secondary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is often the reagent of choice due to its safety and ease of handling. libretexts.orgchemguide.co.uk It can be used in protic solvents like water or ethanol. libretexts.orgchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can reduce a wider range of carbonyl compounds, including esters and carboxylic acids, to alcohols. libretexts.orgchemguide.co.uk However, it is also more reactive and requires anhydrous conditions. libretexts.orgchemguide.co.uk

The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly when reducing a substituted cyclic ketone. The nucleophilic attack of the hydride can occur from either the axial or equatorial face of the ring, leading to the formation of diastereomeric alcohols. For example, the reduction of lupenone (B1675497) with n-BuMgCl resulted in the predominant formation of the alcohol with the hydroxyl group in the equatorial position. mdpi.com

Hydroxylation Reactions

Direct hydroxylation of a C-H bond offers a more atom-economical approach to the synthesis of alcohols. wikipedia.orgnumberanalytics.com This transformation is often facilitated by enzymes or transition metal catalysts. wikipedia.orgacs.org In nature, enzymes such as cytochrome P-450 are responsible for the hydroxylation of a wide range of organic compounds. wikipedia.org

In a synthetic setting, metal-free hydroxylation methods have been developed. For instance, a simple and metal-free approach for the synthesis of pseudoindoxyl derivatives involves the hydroxylation of a tetrahydrocarbazole using t-BuOK in DMSO. nih.gov The proposed mechanism involves the generation of a carbanion, which then reacts with molecular oxygen. nih.gov

Enzymatic hydroxylation provides a highly selective means of introducing hydroxyl groups into complex molecules. acs.org Enzymes often exhibit excellent regio- and stereoselectivity, which is a significant advantage in the synthesis of chiral alcohols. numberanalytics.comacs.org

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino (or cascade) reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. unimi.it These processes are characterized by the formation of multiple chemical bonds in a sequential manner without the need for isolating intermediates, thereby increasing efficiency and atom economy. unimi.itmdpi.com While specific multi-component or domino reactions leading directly to this compound are not extensively documented, the principles of these methodologies have been successfully applied to the synthesis of analogous spirocyclic ether systems, particularly spiro-oxetanes. These analogous reactions provide a conceptual framework for the potential development of synthetic routes toward the target compound.

One notable example of a domino reaction for the synthesis of spiro-oxetanes involves the reaction of 3-hydroxyoxindoles with phenyl vinyl selenone. researchgate.netresearchgate.net This reaction proceeds through a Michael addition followed by an intramolecular Williamson etherification, yielding spirooxindole 2,2-disubstituted oxetanes. nih.gov The process is initiated by the addition of the enolate of the 3-hydroxyoxindole to the vinyl selenone, creating a γ-hydroxyselenone intermediate which then undergoes intramolecular cyclization to form the oxetane ring. nih.gov This cascade reaction is typically carried out under mild basic conditions at room temperature. researchgate.netresearchgate.net

The following table summarizes the scope of this domino reaction for the synthesis of various spirooxindole oxetane analogues.

Table 1: Domino Synthesis of Spirooxindole Oxetanes from 3-Hydroxyoxindoles and Phenyl Vinyl Selenone

Entry 3-Hydroxyoxindole Substituent Product Yield (%) Reference
1 H 1'-Methyl-2'-(phenylselanyl)methyl]spiro[indole-3,3'-oxetan]-2(1H)-one 73 researchgate.net
2 5-Bromo 5-Bromo-1'-methyl-2'-(phenylselanyl)methyl]spiro[indole-3,3'-oxetan]-2(1H)-one 65 researchgate.net
3 5-Chloro 5-Chloro-1'-methyl-2'-(phenylselanyl)methyl]spiro[indole-3,3'-oxetan]-2(1H)-one 68 researchgate.net
4 5-Fluoro 5-Fluoro-1'-methyl-2'-(phenylselanyl)methyl]spiro[indole-3,3'-oxetan]-2(1H)-one 62 researchgate.net

Another powerful strategy for the formation of the oxetane ring is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. mdpi.comnih.gov While not a multi-component reaction in the traditional sense, it can be the key step in a sequence to generate functionalized spirocyclic oxetanes. rsc.org For instance, the photocycloaddition of cyclic ketones with derivatives of maleic acid can produce the core oxaspiro[3.n]alkane skeleton. Subsequent transformations of the resulting functional groups can then lead to a variety of analogues. The reaction is often performed in the presence of a sensitizer (B1316253) and under UV irradiation. rsc.orguni-koeln.de

The table below illustrates the application of the Paternò-Büchi reaction for the synthesis of functionalized spirocyclic oxetanes, which are precursors to more complex analogues.

Table 2: Synthesis of Spirocyclic Oxetanes via Paternò-Büchi Reaction

Entry Ketone Alkene Product Yield (%) Reference
1 Cyclohexanone Dimethyl maleate Dimethyl 1-oxaspiro[3.5]nonane-2,3-dicarboxylate 55 rsc.org
2 Cyclopentanone Dimethyl maleate Dimethyl 1-oxaspiro[3.4]octane-2,3-dicarboxylate 60 rsc.org
3 Adamantanone Dimethyl maleate Dimethyl 4-oxatricyclo[4.3.1.1³,⁸]undecane-2,3-dicarboxylate 48 rsc.org

These examples of domino and photochemical reactions highlight viable strategies for the construction of spiro-ether systems analogous to this compound. The development of a direct multi-component or domino synthesis for the target molecule would likely involve the careful selection of a cyclic ketone, a three-carbon component, and an oxygen source that can react in a programmed sequence to form the desired spirocyclic alcohol.

Reactivity and Transformational Chemistry of 5 Oxaspiro 3.5 Nonan 9 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain of the oxetane ring in 5-Oxaspiro[3.5]nonan-9-ol makes it susceptible to cleavage under various conditions, offering a pathway to highly functionalized cyclohexane (B81311) derivatives.

Regioselective Cleavage Mechanisms

The regioselectivity of the oxetane ring opening is dictated by the reaction conditions and the nature of the attacking species. In general, cleavage can occur at either the C-O bond between the spirocarbon and the oxygen (C4-O5) or the C-O bond between the methylene (B1212753) carbon and the oxygen (C6-O5).

Under acidic conditions , protonation of the oxetane oxygen would be the initial step, followed by nucleophilic attack. The cleavage is expected to proceed via an S_N_1-like mechanism, where the more stable carbocation is formed. In the case of this compound, cleavage of the C4-O5 bond would lead to a tertiary carbocation at the spirocenter, which is more stable than the primary carbocation that would result from C6-O5 bond cleavage. Therefore, attack of a nucleophile would preferentially occur at the spirocarbon.

Under basic or nucleophilic conditions , the reaction is likely to follow an S_N_2 mechanism. In this scenario, the nucleophile will attack the less sterically hindered carbon atom. For this compound, the C6 position is significantly less hindered than the quaternary spirocarbon (C4). Consequently, nucleophilic attack is predicted to occur at C6, leading to the cleavage of the C6-O5 bond.

Nucleophilic and Electrophilic Ring Opening

Nucleophilic ring-opening can be achieved with a variety of nucleophiles, including hydrides (e.g., from LiAlH₄), organometallics (e.g., Grignard reagents), amines, and alkoxides. The regioselectivity, as discussed, will favor attack at the less substituted carbon (C6) under neutral or basic conditions.

Electrophilic ring-opening , typically initiated by Lewis or Brønsted acids, will favor cleavage at the more substituted C4-O5 bond. This proceeds through the formation of an oxonium ion, which then undergoes nucleophilic attack. The presence of the hydroxyl group on the cyclohexane ring could also lead to intramolecular ring-opening reactions under certain acidic conditions, potentially forming bicyclic ether structures.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C9 position of the cyclohexane ring is a versatile functional handle for a range of chemical modifications.

Oxidation and Reduction Pathways

Oxidation of the secondary alcohol at C9 would yield the corresponding ketone, 5-Oxaspiro[3.5]nonan-9-one. A variety of standard oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, which are known to be effective for the oxidation of secondary alcohols without affecting the oxetane ring under controlled conditions.

Reduction of this compound is not applicable as the alcohol is already in a reduced state. However, the corresponding ketone, 5-Oxaspiro[3.5]nonan-9-one, can be reduced back to the alcohol. The stereochemical outcome of this reduction would depend on the reducing agent used. Bulky reducing agents would likely favor the formation of the equatorial alcohol, while smaller reducing agents might give a mixture of axial and equatorial isomers.

Esterification and Etherification Reactions

Esterification of the C9-hydroxyl group can be readily achieved through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. Fischer esterification, involving heating with a carboxylic acid in the presence of a strong acid catalyst, would produce the corresponding ester. Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would provide a more facile route to the ester.

Etherification , such as the Williamson ether synthesis, can be performed by first deprotonating the hydroxyl group with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide. This would result in the formation of a 9-alkoxy-5-oxaspiro[3.5]nonane derivative.

Derivatization Strategies for Advanced Analogues

The dual reactivity of this compound allows for the development of diverse derivatization strategies to access advanced analogues. For instance, the oxetane ring can be opened to introduce new functionalities, followed by modification of the resulting primary alcohol and the original secondary alcohol. Conversely, the hydroxyl group can be first protected or modified, followed by selective manipulation of the oxetane ring. This sequential functionalization provides a powerful tool for creating a library of complex molecules based on the spirocyclic scaffold.

Rearrangement Pathways and Isomerizations

The strained nature of the oxetane ring in this compound makes it susceptible to rearrangement reactions, particularly under acidic conditions. illinois.edu Protonation of the oxetane oxygen would generate an oxonium ion, which could undergo a variety of transformations. One plausible pathway is a pinacol-type rearrangement following ring opening, which could lead to the formation of ring-expanded or ring-contracted products.

Isomerization could also be induced by manipulation of the stereocenter at the alcohol-bearing carbon. Oxidation to the ketone followed by a stereoselective reduction would allow for the synthesis of diastereomers of the parent alcohol.

Chelation-Assisted Reactions

The spatial proximity of the hydroxyl group and the oxetane oxygen in certain conformations of this compound may allow for chelation to a metal center. This chelation could influence the stereochemical outcome of reactions at or near these functional groups. For instance, in a directed hydrogenation of a double bond introduced into the cyclohexane ring, the coordination of the catalyst to the oxygen atoms could direct the delivery of hydrogen from a specific face of the molecule.

While specific examples of chelation-assisted reactions for this particular molecule are not documented, the principle is well-established in organic synthesis. The ability to form a bidentate ligand with a metal catalyst could render certain transformations more efficient or selective compared to non-chelating substrates.

Advanced Spectroscopic and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule such as 5-Oxaspiro[3.5]nonan-9-ol, a combination of one-dimensional and two-dimensional NMR experiments would be indispensable.

Proton (¹H) NMR for Connectivity and Diastereotopic Protons

A ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in the molecule. The chemical shifts, integration of signals, and coupling patterns would allow for the initial mapping of the proton framework. A key feature to analyze would be the presence of diastereotopic protons. The methylene (B1212753) protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings adjacent to the spirocyclic center and the hydroxyl-bearing carbon are expected to be diastereotopic and thus exhibit distinct chemical shifts and complex coupling patterns.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The chemical shift of each carbon signal would indicate its functional group type (e.g., alcohol-bearing carbon, ether-linked carbons, aliphatic carbons). The spiro carbon, being a quaternary center, would likely appear as a weak signal in a standard broadband-decoupled ¹³C NMR spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assemble the molecular structure, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of bonded proton systems within the cyclobutane and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be critical in establishing the connectivity across the spirocyclic junction and confirming the placement of the ether oxygen and the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the relative stereochemistry of the hydroxyl group and the conformation of the two rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a vital tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established. This would confirm the molecular formula of this compound as C₈H₁₄O₂. Fragmentation patterns observed in the mass spectrum could also provide further structural clues.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute stereochemistry of the chiral centers and the exact conformation of the cyclobutane and cyclohexane rings. This would provide unambiguous proof of the molecular structure.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are fundamental for assessing the purity of a sample and for separating any potential isomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be used to determine the purity of this compound. The presence of a single, sharp peak would indicate a high degree of purity.

Chiral Chromatography: If the synthesis of this compound results in a racemic mixture, chiral HPLC or GC would be necessary to separate the enantiomers and determine the enantiomeric excess.

In the absence of direct experimental data for this compound, the application of these advanced spectroscopic and characterization methodologies remains the standard and expected approach for the rigorous scientific investigation of such a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For oxaspirocycles, reversed-phase HPLC is often employed. rsc.org

In a typical HPLC analysis of a related oxaspirocycle, a C18 column is utilized, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups, creating a non-polar stationary phase. rsc.org The mobile phase is often a gradient mixture of a weak acid (like trifluoroacetic acid), methanol, and water. rsc.org The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with varying polarities. rsc.org

The detection of the eluted compounds is commonly achieved using a UV detector set at a specific wavelength, for instance, 254 nm, which is suitable for compounds containing chromophores. rsc.org The retention time (t_R), the time it takes for the analyte to pass through the column, is a characteristic parameter for a given compound under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Analysis of Related Oxaspirocycles

ParameterValue
Column C18, 4.6 × 50 mm
Mobile Phase Gradient of TFA:MeOH:H₂O (0.1:2:98 to 0.1:50:50)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Column Temperature 35 °C

This table presents a hypothetical set of parameters based on methodologies used for similar compounds and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column coated with a stationary phase. The separation is based on the compound's volatility and its interaction with the stationary phase. The time it takes for the compound to elute from the column is known as the retention time.

Upon elution from the GC column, the analyte enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which fragments the molecule into a unique pattern of charged ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing the spectrum to libraries of known compounds, such as those from the National Institute of Standards and Technology (NIST). innovareacademics.in

The combination of retention time and the mass spectrum provides a high degree of confidence in the identification of the analyte. innovareacademics.in

Table 2: Predicted Collision Cross Section (CCS) Data for Isomeric Compounds

Adductm/zPredicted CCS (Ų)
[M+H]⁺143.10666123.3
[M+Na]⁺165.08860127.7
[M-H]⁻141.09210127.9

Data sourced from PubChem for the isomer 5-oxaspiro[3.5]nonan-2-ol and is intended to be illustrative of the type of data obtained from mass spectrometry. uni.lu m/z refers to the mass-to-charge ratio of the adduct. uni.lu

Computational and Theoretical Investigations of 5 Oxaspiro 3.5 Nonan 9 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure of molecules like 5-Oxaspiro[3.5]nonan-9-ol. These calculations can elucidate properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

DFT calculations, using functionals like B3LYP, are often employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. youtube.com For a molecule like this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and ether groups due to the presence of lone pairs, while the LUMO would likely be associated with the antibonding orbitals of the C-O bonds.

In a study on novel spiro compounds, DFT calculations were used to analyze the frontier molecular orbitals. monash.edu The distribution and energy of these orbitals were found to be consistent with the observed biological activity of the compounds. monash.edu For this compound, similar calculations would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Analogous Spirocyclic Alcohol

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.1 DReflects the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: The data in this table is representative of typical values for similar spirocyclic systems and is for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful techniques to explore the potential energy surface and dynamic behavior of such molecules.

The presence of the spirocyclic junction and the puckered nature of both the oxetane (B1205548) and cyclohexane (B81311) rings lead to a complex conformational landscape. zenodo.orgresearchgate.net The oxetane ring itself is known to adopt a puckered conformation, and the substituents on the ring influence the degree of puckering. zenodo.org For this compound, the cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The hydroxyl group on the cyclohexane ring can be in either an axial or equatorial position, leading to different stereoisomers with distinct energies and properties.

Computational studies on oxetane-containing compounds have shown that the oxetane ring can act as a conformational lock, rigidifying the structure. zenodo.org MD simulations can provide a dynamic picture of the conformational transitions, revealing the time scales and pathways of these changes. Such simulations would also illustrate the solvent's effect on the conformational equilibrium of this compound.

Table 2: Example of Conformational Energy Differences for an Analogous Spirocyclic Alcohol

ConformerRelative Energy (kcal/mol)Key Structural Feature
Chair-Equatorial0.0Most stable conformation with the hydroxyl group in the equatorial position.
Chair-Axial1.2Higher energy due to 1,3-diaxial interactions of the hydroxyl group.
Twist-Boat5.5Significantly less stable conformation of the cyclohexane ring.

Note: These values are illustrative and represent typical energy differences found in substituted cyclohexanes.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. nih.govresearchgate.net For this compound, potential reactions include oxidation of the secondary alcohol, ring-opening of the strained oxetane, and reactions involving the C-H bonds.

DFT calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state (TS) structures. elsevierpure.com The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, in the oxidation of the alcohol group to a ketone, a proposed mechanism would involve the formation of a chromate (B82759) ester followed by the rate-determining cleavage of the α-C-H bond. zenodo.org

In the case of the oxetane ring, ring-opening can occur under acidic or nucleophilic conditions. beilstein-journals.org Computational studies can model these processes, predicting the regioselectivity of the ring-opening and the stereochemical outcome. For example, in the acid-catalyzed ring-opening, calculations would likely show the formation of a tertiary carbocation intermediate, which would then be attacked by a nucleophile.

Table 3: Illustrative Calculated Activation Energies for Reactions of an Analogous Spirocyclic Alcohol

ReactionProposed MechanismCalculated Activation Energy (kcal/mol)
Alcohol OxidationHydride transfer to an oxidant15-20
Acid-Catalyzed Oxetane Ring-OpeningFormation of a carbocation intermediate10-15
Nucleophilic Oxetane Ring-OpeningSN2 attack on a carbon of the oxetane ring20-25

Note: These activation energies are representative values for similar reactions and serve as examples.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. youtube.com This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by deuterium (B1214612) (D).

For this compound, a primary KIE (kH/kD > 1) would be expected for the oxidation of the secondary alcohol if the cleavage of the C9-H bond is the rate-determining step. A large primary KIE, typically in the range of 2-8, provides strong evidence for this mechanistic step. zenodo.org For instance, the chromic acid oxidation of secondary alcohols often exhibits a significant primary KIE, supporting a hydride transfer mechanism.

Theoretical calculations can predict the magnitude of the KIE by computing the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. These calculations have been shown to be in good agreement with experimental KIE values for a variety of reactions, including C-H bond activation.

Table 4: Representative Kinetic Isotope Effects for Reactions of Analogous Compounds

Reaction TypeSubstratekH/kDMechanistic Implication
Alcohol OxidationSecondary Alcohol6.2C-H bond cleavage is the rate-determining step. zenodo.org
C-H ActivationToluene derivative4.9 ± 0.5C-H bond is broken in the rate-determining step. monash.edu
Elimination ReactionAlkyl Halide~7C-H bond cleavage is involved in the rate-determining step of an E2 reaction.

Note: The KIE values are taken from studies on analogous systems and are for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds. researchgate.net For this compound, theoretical predictions of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns can be invaluable.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Theoretical calculations can also help in assigning the complex signals in the NMR spectra of spirocyclic systems.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide a good match. This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the O-H stretch of the alcohol and the C-O-C stretch of the ether.

Table 5: Illustrative Predicted vs. Experimental Spectroscopic Data for an Analogous Spirocyclic Ether Alcohol

Spectroscopic TechniquePredicted ValueExperimental ValueAssignment
¹³C NMR Chemical Shiftδ 72.5 ppmδ 71.8 ppmCarbon bearing the hydroxyl group (C9)
¹H NMR Chemical Shiftδ 3.85 ppmδ 3.79 ppmProton on the carbon bearing the hydroxyl group (H9)
IR Frequency3450 cm⁻¹ (scaled)3420 cm⁻¹O-H stretching vibration
IR Frequency1100 cm⁻¹ (scaled)1095 cm⁻¹C-O-C stretching vibration of the ether

Note: The data presented is a hypothetical comparison for an analogous system to illustrate the utility of these predictions.

Synthetic Utility and Applications As a Chemical Building Block

Role as a Privileged Scaffold in Complex Molecule Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the development of new therapeutic agents. Spirocyclic systems, such as the one found in 5-Oxaspiro[3.5]nonan-9-ol, are increasingly considered privileged structures due to their inherent three-dimensionality. mdpi.comnih.govnih.gov This rigid, non-planar geometry provides a distinct advantage over flat, aromatic systems by allowing for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com The oxaspiro[3.5]nonane core of the title compound provides a stable and synthetically accessible platform from which to explore novel chemical space.

The presence of the hydroxyl group at the 9-position offers a convenient handle for further chemical modifications, allowing for the attachment of various substituents and the construction of more elaborate molecular architectures. This functional group can be readily oxidized, reduced, or converted into other functionalities, providing a gateway to a diverse range of derivatives.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.ukresearchgate.net The goal of DOS is to efficiently generate a collection of compounds that covers a broad area of chemical space, thereby increasing the probability of discovering novel biological activities. cam.ac.uknih.gov Spirocyclic scaffolds are particularly well-suited for DOS due to their ability to serve as a central core from which a multitude of different substituents can be projected in a well-defined three-dimensional manner. mdpi.com

A common strategy in DOS is the "build/couple/pair" (B/C/P) algorithm, where simple building blocks are assembled, coupled together, and then cyclized to form complex scaffolds. cam.ac.uk While specific DOS strategies employing this compound are not extensively detailed in publicly available literature, its structure lends itself to such approaches. The oxetane (B1205548) and cyclohexane (B81311) rings can be considered pre-formed "building blocks" that can be further functionalized. For instance, the hydroxyl group can be used as a point of diversification, allowing for the attachment of a wide array of chemical moieties through esterification, etherification, or other coupling reactions.

Precursor in Natural Product Total Synthesis

Natural products have historically been a rich source of inspiration for the development of new drugs. mdpi.comnih.gov The total synthesis of complex natural products is a significant endeavor in organic chemistry that not only confirms the structure of the natural product but also provides access to analogues that may possess improved biological properties. nih.gov

While direct examples of the use of this compound as a precursor in the total synthesis of a specific natural product are not prominently reported, its structural motifs are present in various natural products. nih.gov The spirocyclic core is a feature found in a number of biologically active natural products, and the ability to synthesize and functionalize this core is of significant interest to synthetic chemists. The development of synthetic routes to compounds like this compound provides the tools necessary to construct these complex natural targets. For example, the synthesis of various polycyclic polyprenylated acylphloroglucinols (PPAPs) has been a major focus in natural product synthesis. nih.gov

Development of Novel Chemical Libraries for Research

The generation of novel chemical libraries is crucial for the discovery of new lead compounds in drug discovery and for probing biological systems. cam.ac.uknih.gov The unique three-dimensional shape of spirocyclic compounds makes them attractive scaffolds for the construction of such libraries. mdpi.com By starting with a core structure like this compound, chemists can systematically modify the periphery of the molecule to generate a library of related compounds with diverse properties.

The development of libraries based on privileged scaffolds has been a successful approach in identifying modulators of challenging biological targets. nih.gov The rigid nature of the spiro[3.5]nonane framework ensures that the appended functional groups are held in specific orientations, which can be advantageous for achieving selective interactions with protein binding sites.

Impact of Spirocyclic Motifs on Molecular Architecture for Chemical Design

Feature of Spirocyclic MotifsImpact on Molecular Architecture
Three-Dimensionality Moves away from flat, two-dimensional structures, allowing for better exploration of the three-dimensional space of biological targets. This can lead to improved potency and selectivity. mdpi.com
Rigidity The constrained conformation of spirocycles reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity. mdpi.com
Novelty Spirocyclic scaffolds represent a less explored area of chemical space compared to more traditional heterocyclic systems, offering opportunities for the discovery of novel intellectual property. nih.gov
Vectorial Display of Substituents The rigid framework allows for the precise positioning of substituents in space, enabling the optimization of interactions with specific residues in a protein binding pocket.

The spiro center in this compound creates a kinked geometry that is fundamentally different from that of simple bicyclic or fused ring systems. This unique shape can be exploited to design molecules that fit into binding pockets that are inaccessible to more linear or planar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 5-Oxaspiro[3.5]nonan-9-ol with high enantiomeric purity?

  • Methodological Answer : Acid-catalyzed cyclization using formaldehyde and acetic acid (as demonstrated for structurally similar spiro compounds) can be adapted . Key steps include temperature control (~25–50°C) and purification via recrystallization or column chromatography. For enantiomeric purity, chiral catalysts (e.g., BINOL derivatives) or enzymatic resolution may be explored. Detailed synthetic protocols should follow guidelines for reproducibility, including reagent ratios, solvent systems, and characterization data (e.g., NMR, IR) in the main manuscript or supplementary materials .

Q. How should researchers characterize the structural and physical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the spirocyclic structure and hydroxyl group position. IR spectroscopy (e.g., O–H stretch at ~3200–3600 cm1^{-1}) can validate functional groups .
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade material) .
  • Physical Properties : Determine melting point (e.g., differential scanning calorimetry) and solubility in common solvents (e.g., ethanol, DMSO) for experimental planning .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers away from oxidizers and moisture to prevent decomposition .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., controlled humidity, solvent grades) .
  • Analytical Validation : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for crystal structure vs. DSC for melting behavior) .
  • Data Transparency : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable peer verification .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and simulate reaction pathways (e.g., nucleophilic attack at the spiro center) using Gaussian or ORCA software .
  • Docking Studies : Explore host-guest interactions if the compound is used in supramolecular chemistry (e.g., with cyclodextrins) .
  • Validation : Compare computational predictions with experimental outcomes (e.g., reaction yields, stereoselectivity) .

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
  • Degradation Products : Identify byproducts using LC-MS and propose degradation mechanisms (e.g., hydrolysis of the oxaspiro ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.